N-[(3-ethyloxetan-3-yl)methyl]-2-(methoxymethyl)piperidine-1-carboxamide
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Overview
Description
N-[(3-ethyloxetan-3-yl)methyl]-2-(methoxymethyl)piperidine-1-carboxamide is a complex organic compound that features both an oxetane ring and a piperidine ring in its structure. The presence of these rings makes it a valuable molecule in medicinal chemistry due to its potential biological activities and its ability to serve as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-ethyloxetan-3-yl)methyl]-2-(methoxymethyl)piperidine-1-carboxamide typically involves multiple steps, starting with the formation of the oxetane ring. One common method is the intramolecular cyclization of a suitable precursor, such as an epoxide or a halohydrin . The piperidine ring can be introduced through a cyclization reaction involving a suitable amine and a carbonyl compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[(3-ethyloxetan-3-yl)methyl]-2-(methoxymethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, leading to ring-opening and the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
N-[(3-ethyloxetan-3-yl)methyl]-2-(methoxymethyl)piperidine-1-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of oxetane and piperidine rings on biological activity.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[(3-ethyloxetan-3-yl)methyl]-2-(methoxymethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological molecules. The piperidine ring can enhance the compound’s binding affinity to its targets, thereby increasing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-[(3-methyloxetan-3-yl)methyl]-2-(methoxymethyl)piperidine-1-carboxamide
- N-[(3-ethyloxetan-3-yl)methyl]-2-(ethoxymethyl)piperidine-1-carboxamide
Uniqueness
N-[(3-ethyloxetan-3-yl)methyl]-2-(methoxymethyl)piperidine-1-carboxamide is unique due to the specific combination of the oxetane and piperidine rings, which imparts distinct physicochemical properties and biological activities. This combination can lead to improved stability, solubility, and bioavailability compared to similar compounds .
Properties
IUPAC Name |
N-[(3-ethyloxetan-3-yl)methyl]-2-(methoxymethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-3-14(10-19-11-14)9-15-13(17)16-7-5-4-6-12(16)8-18-2/h12H,3-11H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSPNCXLWGYQIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)CNC(=O)N2CCCCC2COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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